Cas no 2228197-51-9 (3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one)

3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one structure
2228197-51-9 structure
Product name:3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one
CAS No:2228197-51-9
MF:C10H5ClF3NOS
Molecular Weight:279.66601061821
CID:6395275
PubChem ID:165697918

3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one 化学的及び物理的性質

名前と識別子

    • 3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one
    • 2228197-51-9
    • EN300-1951916
    • 3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one
    • インチ: 1S/C10H5ClF3NOS/c11-9-2-1-7-6(15-9)3-5(17-7)4-8(16)10(12,13)14/h1-3H,4H2
    • InChIKey: WSCODJHKXLDFMR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=C(CC(C(F)(F)F)=O)S2)N=1

計算された属性

  • 精确分子量: 278.9732471g/mol
  • 同位素质量: 278.9732471g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 312
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.2Ų
  • XLogP3: 3.7

3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1951916-0.05g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one
2228197-51-9
0.05g
$1344.0 2023-09-17
Enamine
EN300-1951916-0.1g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one
2228197-51-9
0.1g
$1408.0 2023-09-17
Enamine
EN300-1951916-0.5g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one
2228197-51-9
0.5g
$1536.0 2023-09-17
Enamine
EN300-1951916-2.5g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one
2228197-51-9
2.5g
$3136.0 2023-09-17
Enamine
EN300-1951916-5g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one
2228197-51-9
5g
$4641.0 2023-09-17
Enamine
EN300-1951916-10g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one
2228197-51-9
10g
$6882.0 2023-09-17
Enamine
EN300-1951916-1.0g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one
2228197-51-9
1g
$1599.0 2023-06-01
Enamine
EN300-1951916-0.25g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one
2228197-51-9
0.25g
$1472.0 2023-09-17
Enamine
EN300-1951916-10.0g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one
2228197-51-9
10g
$6882.0 2023-06-01
Enamine
EN300-1951916-5.0g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one
2228197-51-9
5g
$4641.0 2023-06-01

3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one 関連文献

3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-oneに関する追加情報

Introduction to 3-{5-chlorothieno[3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one (CAS No. 2228197-51-9)

3-{5-chlorothieno[3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one (CAS No. 2228197-51-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural uniqueness of this molecule lies in its hybridization of a thiophene ring with a bipyridine moiety, further functionalized with a trifluoropropyl group, which imparts distinct physicochemical properties and enhances its potential as a pharmacophore.

The bipyridine moiety is particularly noteworthy due to its well-documented ability to interact with metal ions, which is a key feature in the design of many therapeutic agents. In contrast, the thiophene ring contributes to the molecule's aromaticity and stability, while the trifluoropropyl group introduces lipophilicity and metabolic resistance. These structural elements collectively contribute to the compound's binding affinity and selectivity towards biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision. Molecular docking studies have revealed that 3-{5-chlorothieno[3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one interacts strongly with enzymes and receptors involved in critical biological pathways. Notably, its interaction with kinases has been explored as a potential therapeutic strategy for treating cancers and inflammatory diseases.

In vitro studies have demonstrated that this compound exhibits inhibitory activity against several kinases, including those implicated in tumor growth and progression. The presence of the chlorothieno ring enhances its binding affinity by forming hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, the trifluoropropyl group stabilizes the compound's conformation in the binding pocket, further reinforcing its inhibitory effects.

The pharmaceutical industry has been particularly interested in this compound due to its potential as an antineoplastic agent. Preclinical trials have shown that derivatives of this molecule can selectively inhibit the proliferation of cancer cells while minimizing toxicity to healthy tissues. The dual functionality provided by the bipyridine-thiophene-trifluoropropyl scaffold allows for fine-tuning of pharmacokinetic properties, making it an attractive candidate for drug development.

Moreover, the compound's structural features make it amenable to modifications that can enhance its bioavailability and reduce off-target effects. Researchers have been exploring strategies to optimize its solubility and metabolic stability through structural analogs. These efforts are part of broader initiatives to develop next-generation therapeutics that leverage advances in medicinal chemistry.

Another area of interest is the compound's potential as an antimicrobial agent. Emerging evidence suggests that modifications to the trifluoropropyl group can enhance its activity against resistant bacterial strains. This is particularly relevant in light of growing concerns about antibiotic resistance worldwide. By targeting unique bacterial pathways, compounds like 3-{5-chlorothieno[3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one may offer novel solutions to combat infections caused by multidrug-resistant organisms.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the complex framework of this molecule efficiently.

Industrial-scale production faces challenges related to cost-effective synthesis and purification processes. However, ongoing research into green chemistry principles has led to innovations that promise to address these issues. For instance, catalytic systems that minimize waste and energy consumption are being developed to streamline the manufacturing process.

The regulatory landscape for new pharmaceutical entities like 3-{5-chlorothieno[3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one is stringent but well-established. Regulatory agencies require comprehensive data on safety and efficacy before approving new drugs for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of laboratory findings into market-ready therapies.

Future directions in research may include exploring the compound's potential in combination therapies with other drugs or radiation treatment modalities. Preclinical studies are underway to evaluate synergistic effects that could improve treatment outcomes for patients suffering from chronic diseases or cancer.

In conclusion,3-{5-chlorothieno[3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one (CAS No. 2228197-51-9) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its potential as an antineoplastic agent alone underscores its importance as a research target; however,the broader implications for antimicrobial applications further highlight its versatility as a pharmacophore design candidate. Continued investigation into this molecule will likely yield valuable insights into disease mechanisms and novel therapeutic strategies for unmet medical needs..

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